2-Cyano-4-nitropyridine (CAS: 19235-88-2) is a highly activated, bifunctional heterocyclic building block characterized by a strongly electrophilic 4-nitro group and a versatile 2-cyano group [1]. In industrial and laboratory procurement, it is primarily selected for its exceptional reactivity in nucleophilic aromatic substitution (SNAr) and its utility as a direct precursor to 4-substituted picolinonitriles and picolinic acids [2]. The synergistic electron-withdrawing effects of the pyridine nitrogen, the cyano group, and the nitro group make the 4-position highly susceptible to nucleophilic attack under exceptionally mild conditions, while the cyano group provides an orthogonal handle for hydrolysis or selective reduction.
Substituting 2-cyano-4-nitropyridine with generic alternatives fundamentally compromises synthetic efficiency and processability. If a buyer selects 4-chloro-2-cyanopyridine, the significantly poorer leaving group ability of the chloride ion necessitates harsh thermal conditions (>60 °C) or expensive transition-metal catalysts for SNAr, which can degrade sensitive nucleophiles or cause unwanted hydrolysis of the cyano group [1]. Conversely, starting from the unfunctionalized 4-nitropyridine N-oxide requires a hazardous and low-yielding (~57%) Reissert-Kaufmann cyanation step to install the C2 carbon unit [1]. Procuring the precisely functionalized 2-cyano-4-nitropyridine bypasses these bottlenecks, ensuring high-yield, orthogonal reactivity without the need for upstream cyanation or forced catalytic coupling.
In nucleophilic aromatic substitution (SNAr), the 4-nitro group is significantly more labile than a 4-chloro substituent on electron-deficient pyridine rings. Quantitative studies demonstrate that 2-cyano-4-nitropyridine undergoes complete substitution with sodium ethoxide at -5 to 0 °C, yielding 2-cyano-4-ethoxypyridine in 91% yield[1]. In contrast, achieving comparable conversion with 4-chloro-2-cyanopyridine typically requires extended heating or transition metal catalysis, which can compromise the integrity of the cyano group.
| Evidence Dimension | SNAr reaction temperature and yield |
| Target Compound Data | 91% yield at -5 to 0 °C (with sodium ethoxide) |
| Comparator Or Baseline | 4-Chloro-2-cyanopyridine (requires >60 °C or catalysis for similar conversion) |
| Quantified Difference | >60 °C reduction in required processing temperature for alkoxide SNAr |
| Conditions | Nucleophilic substitution with sodium ethoxide in absolute ethanol |
Enables the attachment of thermally sensitive nucleophiles without degrading the cyano group or requiring expensive palladium catalysts.
Procuring 2-cyano-4-nitropyridine provides a direct, one-step route to 4-nitropicolinic acid, a valuable pharmaceutical scaffold. Hydrolysis in 90% sulfuric acid at 120 °C delivers 4-nitropicolinic acid in 97.6% yield [1]. If a buyer instead procures 4-nitropyridine N-oxide, they must first perform a Reissert-Kaufmann cyanation (which typically proceeds at only 56.9% yield) before hydrolysis, drastically reducing overall throughput [1].
| Evidence Dimension | Synthetic steps and yield to 4-nitropicolinic acid |
| Target Compound Data | 1 step, 97.6% yield (via direct acidic hydrolysis) |
| Comparator Or Baseline | 4-Nitropyridine N-oxide (requires 2 steps: cyanation at 56.9% yield, then hydrolysis) |
| Quantified Difference | Elimination of one synthetic step and >40% absolute increase in overall precursor-to-product yield |
| Conditions | 90% H2SO4, 120 °C for 2 hours |
Procuring the pre-cyanated building block maximizes material throughput and eliminates the need for hazardous cyanide reagents in the buyer's facility.
The orthogonal electronic properties of the 4-nitro and 2-cyano groups allow for highly controlled chemoselective reduction, a critical requirement for synthesizing 4-aminopicolinonitrile (a key Nav1.8 sodium channel inhibitor precursor). Using mild iron powder and ammonium chloride at 60 °C, the nitro group is quantitatively reduced to an amine while the cyano group remains completely intact[1]. Attempting selective mono-reduction on a generic baseline like 2,4-dinitropyridine results in complex mixtures of regioisomers, requiring extensive chromatographic separation.
| Evidence Dimension | Regioselectivity of reduction |
| Target Compound Data | Exclusive reduction of the 4-nitro group to yield 4-aminopicolinonitrile |
| Comparator Or Baseline | 2,4-Dinitropyridine (yields mixed 2-amino-4-nitro and 4-amino-2-nitro isomers) |
| Quantified Difference | Near 100% regioselectivity for 4-position reduction vs. statistical/mixed reduction |
| Conditions | Fe powder, NH4Cl, EtOH/H2O, 60 °C |
Ensures scalable, chromatography-free access to 4-aminopicolinonitrile, directly impacting the cost-of-goods for Nav1.8 inhibitor manufacturing.
As a direct precursor to 4-aminopicolinonitrile via selective iron-mediated reduction, this compound is the optimal starting material for developing non-opioid analgesics targeting the Nav1.8 pathway [1].
Ideal for manufacturing 4-nitropicolinic acid and its downstream derivatives in a single high-yield hydrolytic step, bypassing the need for hazardous N-oxide deoxygenation or Reissert-Kaufmann cyanation [2].
The highly activated 4-nitro group permits nucleophilic aromatic substitution at sub-zero temperatures (-5 to 0 °C), making it the preferred choice when coupling thermally unstable alkoxides, thiols, or complex amines [2].
Corrosive;Acute Toxic;Irritant